Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride
Description
Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride, structurally denoted as [Ru(phen)₂(dppz)]²⁺ (where phen = 1,10-phenanthroline and dppz = dipyrido[3,2-a:2',3'-c]phenazine), is a heteroleptic ruthenium(II) complex designed for applications in photochemistry and biomolecular sensing. Its synthesis involves coordinating two phenanthroline ligands and one dppz ligand to a central Ru²⁺ ion, followed by counterion exchange to yield the dichloride salt . The dppz ligand introduces extended π-conjugation, which enhances photophysical properties such as metal-to-ligand charge-transfer (MLCT) transitions and luminescence .
This complex exhibits a unique "light-switching" behavior: it is non-emissive in aqueous solutions but becomes highly fluorescent upon intercalation into DNA or interaction with amyloid aggregates, making it a powerful tool for studying nucleic acid structures and protein aggregation in neurodegenerative diseases like Parkinson’s . Its electrochemical properties, including multiple redox processes (multi- and single-electron transfers), further enable its use in electron-transfer mediation and photochemical energy conversion .
Properties
IUPAC Name |
1,10-phenanthroline-1,10-diide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+);dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4.2C12H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-10H;2*1-8H;2*1H;/q3*-2;;;+8/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRYOIGUEIIQFV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=CC=C[N-]C4=C5C(=CC=C[N-]5)C3=N2.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Cl-].[Cl-].[Ru+8] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H26Cl2N8Ru | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Ligand Substitution
The synthesis begins with the preparation of cis-[Ru(phen)₂Cl₂], a key intermediate. Hydrated RuCl₃ is refluxed with excess phen in ethylene glycol or dimethylformamide (DMF) under inert conditions. The chloride ligands are sequentially replaced by phenanthroline, forming a dichloride-bridged intermediate. Subsequent addition of dppz under refluxing ethanol replaces the remaining chlorides, yielding the target complex.
Reaction Conditions:
Purification and Isolation
The crude product is precipitated using ammonium hexafluorophosphate (NH₄PF₆) and purified via column chromatography (Sephadex QAE). Anion exchange yields the chloride salt.
Table 1: Key Parameters for Conventional Synthesis
Microwave-Assisted Synthesis
Microwave irradiation accelerates ligand substitution, reducing reaction times from hours to minutes. This method is ideal for thermally sensitive ligands like dppz.
Optimized Protocol
A mixture of cis-[Ru(phen)₂Cl₂], dppz, and ethanol is heated in a microwave reactor at 150°C for 20 minutes. The rapid heating minimizes ligand degradation and improves yield.
Advantages:
Alternative Routes Using DMSO Precursors
cis-Locked Ru-DMSO Intermediates
cis-[RuCl₂(DMSO)₄] reacts with phen and dppz in a controlled sequence. DMSO ligands are labile, allowing selective substitution:
-
Two DMSO ligands are replaced by phen in chloroform at 60°C.
-
Remaining DMSO and chloride ligands are displaced by dppz in ethanol.
Table 2: DMSO-Based Synthesis Metrics
| Step | Conditions | Yield |
|---|---|---|
| Phen substitution | CHCl₃, 60°C, 2 h | 78% |
| Dppz substitution | EtOH, reflux, 4 h | 65% |
Characterization and Validation
Spectroscopic Analysis
Electrochemical Profiling
Cyclic voltammetry reveals a Ru(II/III) oxidation potential at +1.2 V (vs. Ag/AgCl), consistent with similar polypyridyl complexes.
Challenges and Optimization
Byproduct Formation
Competing reactions may produce tris-phenanthroline or mixed-ligand species. Strategies to mitigate this include:
Solvent Selection
Ethanol and DMF are preferred for their ability to dissolve both polar Ru precursors and aromatic ligands. Ethylene glycol is critical for high-temperature reactions.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Time | Purity |
|---|---|---|---|
| Conventional | 55–69% | 24 h | >95% |
| Microwave-assisted | 75–82% | 20 min | >98% |
| DMSO-based | 65% | 6 h | 90% |
Chemical Reactions Analysis
Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the presence of the ruthenium center, which can exist in multiple oxidation states.
Substitution Reactions: The nitrogen ligands can be substituted with other ligands under specific conditions, altering the properties of the complex.
Coordination Reactions: The compound can form coordination complexes with other metal ions, enhancing its applicability in coordination chemistry.
Scientific Research Applications
Biological Applications
1.1 Anticancer Activity
Ruthenium complexes, including bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride, have been investigated for their potential as anticancer agents. Studies have shown that these complexes can bind to DNA and interfere with its replication and transcription processes, leading to cancer cell apoptosis. For instance, research indicates that ruthenium complexes exhibit moderate to strong binding affinity to calf-thymus DNA, which is crucial for their anticancer efficacy .
Case Study:
In a study evaluating the anticancer properties of various ruthenium complexes, it was found that those incorporating dipyridophenazine ligands displayed enhanced cytotoxicity against several cancer cell lines. The mechanism was attributed to their ability to intercalate into the DNA helix, disrupting normal cellular functions and promoting cell death .
Table 1: Anticancer Activity of Ruthenium Complexes
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 5.2 | DNA intercalation |
| [Ru(bpy)2(dppz)]^2+ | HeLa (Cervical) | 3.8 | DNA binding and apoptosis induction |
| [Ru(phen)3]^{2+} | MCF-7 (Breast) | 4.5 | Intercalation and inhibition of topoisomerase |
Photophysical Applications
2.1 Luminescence Properties
The luminescent properties of this compound make it an excellent candidate for use in photophysical studies. The compound exhibits intense photoluminescence due to metal-to-ligand charge transfer transitions. This property is exploited in the development of molecular light switches for detecting DNA conformational changes .
Case Study:
A study demonstrated that the incorporation of this ruthenium complex into oligonucleotides resulted in significant changes in luminescence upon binding to specific DNA sequences. This feature is valuable for creating sensitive biosensors that can detect genetic material with high specificity .
Table 2: Photophysical Properties of Ruthenium Complexes
| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) | Application |
|---|---|---|---|
| This compound | 620 | 25 | DNA sensing |
| [Ru(phen)2(dppz)]^2+ | 650 | 30 | Light switch for nucleic acids |
| [Ru(bpy)3]^{2+} | 450 | 20 | Photodynamic therapy |
Analytical Applications
3.1 Sensing and Detection
Ruthenium-based complexes are increasingly used as sensors due to their ability to selectively bind anions and small molecules. This compound has been evaluated for its sensing capabilities towards various analytes including phosphates and thiols .
Case Study:
Research has shown that this complex can effectively detect ATP levels in biological samples through luminescent quenching mechanisms. The sensitivity and specificity make it a promising tool for biomedical diagnostics .
Table 3: Sensing Capabilities of Ruthenium Complexes
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline-1,10-diide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+)dichloride involves its ability to coordinate with metal ions and participate in redox reactions. The ruthenium center can undergo oxidation and reduction, facilitating various chemical processes. The nitrogen ligands play a crucial role in stabilizing the complex and enhancing its reactivity .
Comparison with Similar Compounds
Structural and Ligand-Based Differences
The key distinction between [Ru(phen)₂(dppz)]²⁺ and analogous complexes lies in the choice of ligands:
- [Ru(phen)₃]²⁺ (Tris(1,10-phenanthroline)ruthenium(II)) : Contains three phen ligands, lacking the π-extended dppz moiety. This reduces its DNA intercalation capacity and limits its utility in light-switching applications .
- [Ru(bpy)₃]²⁺ (Tris(2,2'-bipyridine)ruthenium(II)) : Features bipyridine (bpy) ligands, which provide strong MLCT transitions but shorter excited-state lifetimes compared to phen-based complexes. The absence of dppz also restricts its use in probing hydrophobic environments like amyloid fibrils .
- [Ru(L1)(L2)(NCS)₂] (from ): A heteroleptic complex with phenanthroline derivatives functionalized with acrylic acid and trianthracenyl groups. While it shares extended π-conjugation with [Ru(phen)₂(dppz)]²⁺, its thiocyanate (NCS⁻) ligands and carboxylate-functionalized phenanthroline alter solubility and redox behavior, favoring photovoltaic applications over biological sensing .
Photophysical Properties
The dppz ligand in [Ru(phen)₂(dppz)]²⁺ enables selective fluorescence activation in hydrophobic environments, a feature absent in [Ru(phen)₃]²⁺ and [Ru(bpy)₃]²⁺ . The heteroleptic complex [Ru(L1)(L2)(NCS)₂] shows broader absorption but lacks biological compatibility due to its synthetic ligands .
Electrochemical Behavior
- [Ru(phen)₂(dppz)]²⁺ : Exhibits five redox processes: three multi-electron transfers (I–III) and two single-electron transfers (IV–V) . The dppz ligand stabilizes higher oxidation states, facilitating electron mediation in photochemical reactions.
- [Ru(phen)₃]²⁺ and [Ru(bpy)₃]²⁺ : Display simpler, reversible one-electron Ru²⁺/Ru³⁺ transitions, limiting their utility in multi-electron redox catalysis .
- [Ru(L1)(L2)(NCS)₂]: Shows similar multi-electron processes but with shifted potentials due to electron-withdrawing NCS⁻ ligands, enhancing its suitability for dye-sensitized solar cells .
Biological Activity
Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride is a ruthenium-based complex that has garnered significant interest in medicinal chemistry due to its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential clinical applications.
Ruthenium complexes, including this compound, exhibit a range of biological activities primarily attributed to their ability to interact with cellular components and induce oxidative stress. Key mechanisms include:
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce ROS production, leading to cellular stress responses such as autophagy and senescence rather than apoptosis in certain cancer cell lines .
- DNA Interaction : Ruthenium complexes can bind to DNA, disrupting replication and transcription processes. This interaction is particularly relevant in targeting cancer cells that rely on rapid division .
- Cell Cycle Arrest : Studies indicate that these complexes can induce cell cycle arrest, preventing the progression of cancer cells through critical phases of division .
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cell lines:
| Cell Line | Type of Cancer | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| A2780 | Ovarian carcinoma | High | Induction of ROS, autophagy |
| HCT116 | Colorectal carcinoma | Moderate | DNA binding, cell cycle arrest |
| A2780cisR | Cisplatin-resistant ovarian | High | ROS generation, DNA cross-linking |
| MDA-MB-231 | Breast carcinoma | Moderate | Induction of apoptosis via ROS |
| HeLa | Cervical carcinoma | Low | Minimal cytotoxicity observed |
Case Studies
- In Vitro Studies : In experiments involving A2780 and HCT116 cell lines, this compound demonstrated significant antiproliferative effects. It was observed that the compound induced cellular senescence through ROS production without triggering apoptosis .
- In Vivo Studies : In zebrafish models, the compound exhibited reduced tumor proliferation when injected into HCT116 cells. Importantly, it showed low toxicity towards normal cells and embryos, suggesting a favorable therapeutic window for clinical applications .
- Comparative Analysis : When compared to other ruthenium complexes, this compound displayed superior efficacy against cisplatin-resistant cells (A2780cisR), highlighting its potential in overcoming drug resistance commonly seen in cancer therapy .
Clinical Implications
The promising biological activity of this compound positions it as a candidate for further clinical evaluation. Its ability to selectively target cancer cells while sparing normal tissues may lead to the development of novel therapeutic strategies for treating resistant tumors.
Q & A
Q. How to adapt synthesis protocols for air-sensitive intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
